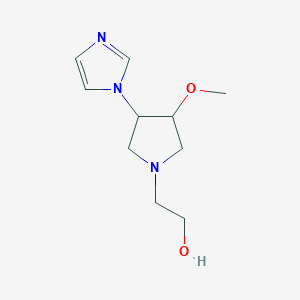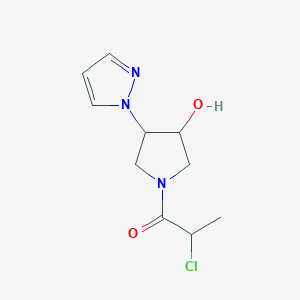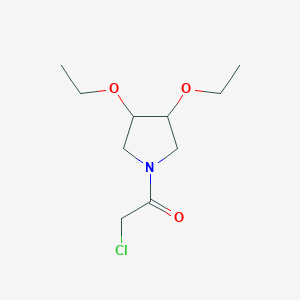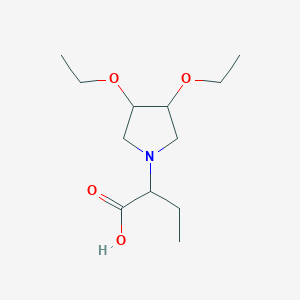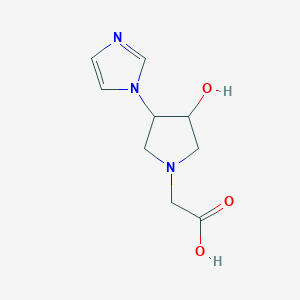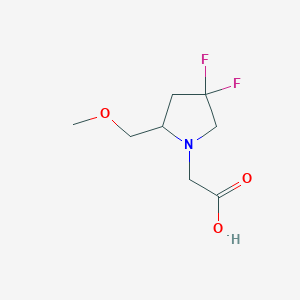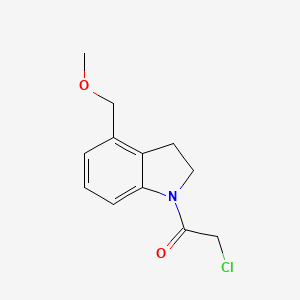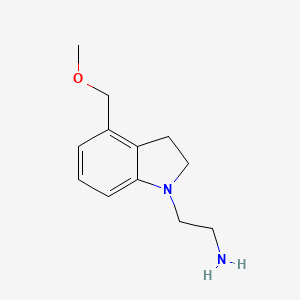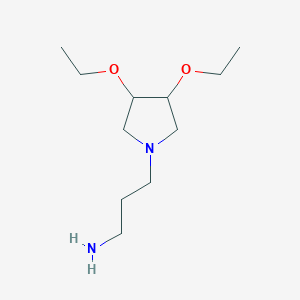
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Apoptosis Induction and Anticancer Potential
A study identified a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as an apoptosis inducer with potential anticancer properties. This compound showed activity against breast and colorectal cancer cell lines, with the molecular target identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Synthesis for Agrochemical and Medicinal Compounds
A synthesis process was described for 5-methoxylated 3-pyrrolin-2-ones, derived from chlorinated pyrrolidin-2-ones, which are useful in the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Crystal Structure and Molecular Docking Studies
Research on pyridine derivatives, including a compound with a thiophen-2-yl group, revealed details about crystal structure and molecular interactions. These findings contribute to understanding the potential inhibitors of NAMPT, an enzyme involved in apoptosis sensitivity (Venkateshan et al., 2019).
Pyrrolidines Synthesis and Industrial Applications
The synthesis of pyrrolidines, including their polar [3+2] cycloaddition reactions, was studied for potential use in medicine and industry, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Development of Novel Heterocycle-Based Molecules
A study focused on the synthesis of heterocycle-based molecules, including 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, for potential use in nonlinear optics and as an anti-cancer drug (Murthy et al., 2017).
Solution Formulation for Poorly Soluble Compounds
Research was conducted to develop a suitable formulation for a compound similar to 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine, focusing on increasing in vivo exposure for early toxicology and clinical studies (Burton et al., 2012).
properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNS/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWJFMBQBIQHRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(S2)Cl)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

